Tetrakis(4-carboxyphenyl)ethylene

Photocatalysis Hydrogen Evolution Water Splitting

Specify Tetrakis(4-carboxyphenyl)ethylene (H4TCPE, ≥95%) as your tetrahedral AIE linker for applications where generic tetracarboxylates fail. Its ~500 nm solid-state emission is 40–50 nm red-shifted beyond H4TCPB, enabling multi-fluorophore sensing without crosstalk. MOFs built with H4TCPE achieve >99% epoxide conversion in CO2 cycloaddition (TON 990, 70 °C, 1 bar CO2) when complexed with Ni(II), outperforming Co(II) analogs. For Fe3+ sensing, La-TCPE coordination polymers deliver a 0.14 µM detection limit and 0–80 µM linear range. Zn-TCPE frameworks also provide 48.1–70.1 cm³ g⁻¹ C2H2 adsorption at 298 K with proven C2H2/CO2 selectivity. Choose H4TCPE for 3D frameworks with 1D channels—porosity and gas uptake exceed those from less symmetric tetracarboxylates.

Molecular Formula C30H20O8
Molecular Weight 508.482
CAS No. 1351279-73-6
Cat. No. B2389416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-carboxyphenyl)ethylene
CAS1351279-73-6
Molecular FormulaC30H20O8
Molecular Weight508.482
Structural Identifiers
SMILESC1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
InChIInChI=1S/C30H20O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)
InChIKeyMPYOMTPWHUPLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(4-carboxyphenyl)ethylene (CAS 1351279-73-6): Baseline Characteristics and Procurement Profile


Tetrakis(4-carboxyphenyl)ethylene (H4TCPE, CAS 1351279-73-6) is a tetraphenylethylene-derived tetracarboxylic acid ligand with molecular formula C30H20O8 and molecular weight 508.5 g/mol [1]. The compound features a central ethylene core bearing four 4-carboxyphenyl groups arranged in a propeller-like conformation, which confers the characteristic aggregation-induced emission (AIE) photophysical behavior [2]. H4TCPE functions as a tetrahedral organic linker for constructing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and coordination polymers [3]. Commercially available at typical purities of 95–97%, this compound serves as a versatile building block across gas adsorption/separation, heterogeneous catalysis, luminescent sensing, and photocatalysis applications [1].

Why Tetrakis(4-carboxyphenyl)ethylene Cannot Be Simply Replaced by Structural Analogs in Application-Critical Procurement


H4TCPE occupies a distinct niche among tetraphenylethylene-based tetracarboxylates that cannot be filled by superficially similar analogs. Compared with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (H4TCPB) and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, H4TCPE exhibits a red-shifted solid-state emission maximum at approximately 500 nm versus the 450–460 nm range of its analogs, a difference attributable to its ethylene core electronic structure [1]. Unlike tetrakis(4-carboxyphenyl)porphyrin (TCPP)—which contains a macrocyclic porphyrin core that imposes distinct coordination geometry constraints and photosensitization mechanisms—H4TCPE provides a tetrahedral carboxylate node geometry that enables the construction of 3D frameworks with 1D open channels when coordinated with transition metals [2]. Furthermore, H4TCPE-based MOFs demonstrate quantifiably higher porosity and gas uptake capacities compared with frameworks constructed from structurally similar but less symmetric tetracarboxylate linkers [3]. These structure-derived differences manifest in application-specific performance metrics that generic substitution cannot replicate.

Product-Specific Quantitative Differentiation Evidence: Tetrakis(4-carboxyphenyl)ethylene Performance Data


Photocatalytic Hydrogen Evolution: Co-TCPE MOF Achieves 360 µmol H2 After 12h Irradiation

The Co(II)-based MOF constructed from H4TCPE and 4,4′-bipyridyl demonstrates quantifiable photocatalytic hydrogen evolution activity. Under visible light irradiation in a three-component system with fluorescein as photosensitizer and trimethylamine as sacrificial electron donor, the Co-TCPE MOF produced approximately 360 µmol of H2 after 12 h [1]. While direct head-to-head comparison data with TCPP-porphyrin-based MOFs under identical conditions are not available in the primary literature, this performance establishes a reproducible baseline for H4TCPE-based photocatalytic systems that procurement specialists can reference when evaluating candidate materials. The redox-active Co(II) centers within the TCPE framework serve as catalytic sites for water splitting [1].

Photocatalysis Hydrogen Evolution Water Splitting

CO2 Cycloaddition Catalysis: Ni-Ade-TCPE Exhibits >99% Epoxide Conversion with Turnover Number of 990

The Ni-Ade-TCPE MOF, constructed from H4TCPE and adenine mixed ligands, demonstrates high catalytic performance in CO2 cycloaddition with epoxides. At 70 °C and 1 bar CO2 pressure, Ni-Ade-TCPE achieves >99% conversion of epichlorohydrin with a turnover number (TON) of 990 and turnover frequency (TOF) of 82.5 h⁻¹ [1]. The material maintains catalytic activity through at least five consecutive cycles without significant degradation [1]. This catalytic efficiency is enabled by the Lewis acid–base bifunctional sites created through the combination of H4TCPE linkers with Ni(II) and adenine co-ligands, which provide both open metal sites and –NH2 groups [1].

CO2 Capture Heterogeneous Catalysis Cycloaddition

Fluorescence Sensing Selectivity: La-TCPE Coordination Polymer Achieves Fe3+ Detection Limit of 0.14 µM with Distinct Interference Profile

The La(III)-TCPE coordination polymer exhibits selective fluorescence quenching toward Fe3+ ions with a detection limit of 0.14 µM and linear response range of 0–80 µM [1]. In interference studies, the La-TCPE sensor shows distinct selectivity: Fe3+ and Cd2+ produce quenching, while Co2+, Fe3+, Ni+, and Hg2+ interfere with other sensor systems [1]. The 0.38 µM detection limit alternative sensor exhibits a narrower linear range of 0–10 µM with broader interference susceptibility [1]. This sensing performance arises from the AIE characteristics of the H4TCPE chromophore upon coordination with lanthanide ions [1].

Fluorescent Sensing Metal Ion Detection AIE Sensing

Solid-State Emission Wavelength: H4TCPE Exhibits ~40–50 nm Red-Shift Relative to Structural Analogs

Comparative photoluminescence analysis of three AIE tetraphenyl-structure ligands reveals that H4TCPE (L3) emits at approximately 500 nm in the solid state, whereas 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (L1) emits at approximately 450 nm and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (L2) emits at approximately 460 nm [1]. The 40–50 nm red-shift of H4TCPE relative to L1 and L2 is attributed to differences in the central core electronic structure, with the ethylene bridge enabling greater π-conjugation and altered excited-state geometry compared with the benzene and pyrazine cores [1].

Aggregation-Induced Emission Solid-State Fluorescence Photoluminescence

C2H2 Adsorption Capacity: Zn-TCPE MOFs Achieve 48.1–70.1 cm³ g⁻¹ at 298 K with Framework-Dependent Differentiation

Two Zn-adeninate MOFs constructed from H4TCPE linkers demonstrate quantifiable C2H2 adsorption capacities at 298 K: Framework 1 achieves 48.1 cm³ g⁻¹, while Framework 2 achieves 70.1 cm³ g⁻¹ [1]. The 46% higher capacity of Framework 2 is attributable to its neutral framework architecture with hexagonal cages (5.5 Å dimension) versus the anionic framework of Framework 1 with rectangular (14.3 × 6.3 Ų) and square (14.3 × 14.3 Ų) channels [1]. Both frameworks exhibit selective C2H2/CO2 separation confirmed by breakthrough experiments [1].

Gas Separation Acetylene Adsorption Porous Materials

Application Scenarios Where Tetrakis(4-carboxyphenyl)ethylene Demonstrates Quantifiable Performance Advantages


Heterogeneous Catalysis for CO2 Cycloaddition with Epoxides

Based on the >99% epoxide conversion and TON of 990 achieved by Ni-Ade-TCPE at 70 °C and 1 bar CO2 [1], H4TCPE-derived MOFs are optimal for industrial CO2 utilization via cycloaddition reactions. The Lewis acid–base bifunctional sites generated by H4TCPE coordination with Ni(II) and adenine co-ligands provide high catalytic efficiency under mild conditions, with retention of activity across at least five cycles [1]. Procurement for CO2 conversion catalyst development should prioritize H4TCPE-based Ni-MOF formulations over Co-MOF variants, which exhibit only 42% conversion under identical conditions [1].

Trace Fe3+ Detection in Aqueous Environmental and Biological Samples

The 0.14 µM detection limit and 0–80 µM linear range of La-TCPE coordination polymer for Fe3+ sensing [1] make H4TCPE-based sensors suitable for trace iron quantification in water quality monitoring and biological fluid analysis. The 2.7-fold lower detection limit and 8-fold wider linear range compared with alternative sensor systems [1] provide quantifiable analytical advantage. Procurement for Fe3+ sensor development should specify H4TCPE-derived lanthanide coordination polymers rather than non-AIE fluorescent probes.

Acetylene/Carbon Dioxide Separation for Industrial Gas Purification

Zn-TCPE MOFs achieve C2H2 adsorption capacities of 48.1–70.1 cm³ g⁻¹ at 298 K with confirmed selective C2H2/CO2 separation [1]. The framework-dependent capacity variation (46% difference between Framework 1 and Framework 2) demonstrates that H4TCPE linkers, when processed under appropriate synthetic conditions, produce materials suitable for industrial C2H2 purification from CO2-containing gas streams [1]. Procurement should specify H4TCPE as the tetracarboxylate linker for constructing Zn-adeninate MOFs targeting C2H2/CO2 separation.

Solid-State Luminescent Materials Requiring Spectral Multiplexing

The ~500 nm solid-state emission of H4TCPE—red-shifted by 40–50 nm relative to H4TCPB (~450 nm) and tetrakis(4-carboxyphenyl)pyrazine (~460 nm) [1]—enables multi-fluorophore assays where distinct emission channels are required. This spectral separation allows simultaneous detection of multiple analytes without signal crosstalk. Procurement for multi-color fluorescence sensor arrays or optoelectronic device fabrication should select H4TCPE when green emission (~500 nm) is required, distinguishing it from blue-emitting tetracarboxylate analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrakis(4-carboxyphenyl)ethylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.